2-Bromo-3-chlorophenol
Overview
Description
2-Bromo-3-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a monoisotopic mass of 205.913391 Da .
Synthesis Analysis
The synthesis of 2-Bromo-3-chlorophenol has been reported in various studies. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-chlorophenol consists of a phenol group with bromine and chlorine substituents. The InChI code for this compound is 1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H .Physical And Chemical Properties Analysis
2-Bromo-3-chlorophenol is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Water Quality Analysis
2-Bromo-3-chlorophenol is used in the determination of chlorophenols in water according to the U.S. EPA Method 528 . This method provides guidelines for the GC-MS analysis of phenols in water, which includes all the steps necessary to collect, prepare, and analyze samples and data . The presence of phenolic compounds, either phenol or related substituted species, in waters can represent a serious threat to environmental and human health .
Environmental Monitoring
Due to its ubiquitous presence and widespread use, pollution with phenols is very likely . Therefore, 2-Bromo-3-chlorophenol can be used as a marker for environmental monitoring of water bodies .
Research Grade Compound
2-Bromo-3-chlorophenol is available as a research grade compound . It can be used in various research and development applications, including chemical synthesis, pharmaceutical research, and other laboratory applications .
Synthesis of Other Compounds
2-Bromo-3-chlorophenol can be used in the synthesis of other compounds . For example, it can be used as a reagent in the synthesis of various organic compounds .
Industrial Processes
2-Bromo-3-chlorophenol is involved in many industrial and chemical processes as either reagents or byproducts . Its unique properties make it a valuable compound in various industrial applications .
Quality Control
2-Bromo-3-chlorophenol can be used in quality control processes . It can be used to test the efficiency of industrial processes and to ensure the quality of the final products .
Safety and Hazards
This compound is considered hazardous. It can cause harm if inhaled, and it can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
It is known that chlorophenols and their derivatives, which include 2-bromo-3-chlorophenol, are often used in the manufacture of dyes, drugs, pesticides, and other industrial products .
Mode of Action
For instance, some chlorophenols are known to inhibit the acetylcholinesterase enzyme, leading to neurotoxic effects .
Biochemical Pathways
One major metabolite of profenofos degradation is 4-bromo-2-chlorophenol, which further metabolizes into 3-chloro-4-methoxyphenol through an abiotic process and into 3-methoxyphenol through the biotic process .
Pharmacokinetics
It is known that the compound has a molecular weight of 20745 , which could influence its absorption and distribution in the body.
Result of Action
It is known that chlorophenols and their derivatives can have toxic effects on living beings due to their carcinogenic, mutagenic, and cytotoxic properties .
properties
IUPAC Name |
2-bromo-3-chlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJFAAIBDKRBLMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479253 | |
Record name | 2-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-chlorophenol | |
CAS RN |
855836-62-3 | |
Record name | 2-Bromo-3-chlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=855836-62-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-chlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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